methyl (2R)-6-oxopiperidine-2-carboxylate

描述

Methyl (2R)-6-oxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-6-oxopiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amino acid derivative with a carbonyl compound under acidic or basic conditions. For example, the reaction of L-proline with methyl chloroformate in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic aqueous solution | NaOH/H₂O | (2R)-6-oxopiperidine-2-carboxylic acid | 85–92% | |

| Acidic reflux | HCl (concentrated)/ethanol | (2R)-6-oxopiperidine-2-carboxylic acid | 78% |

Reduction Reactions

The ketone group at the 6-position is reducible to a secondary alcohol, enabling access to stereochemically complex piperidine derivatives.

| Conditions | Reagents | Product | Stereochemistry | Yield | Source |

|---|---|---|---|---|---|

| Room temperature, THF | NaBH₄ | (2R)-6-hydroxypiperidine-2-carboxylate | Retained (R) | 70% | |

| Anhydrous ether, 0°C | LiAlH₄ | (2R)-6-hydroxypiperidine-2-carboxylate | Retained (R) | 88% |

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis reactions, facilitating the introduction of diverse alkyl or aryl groups.

| Conditions | Reagents | Product | Application | Yield | Source |

|---|---|---|---|---|---|

| Methanol, H₂SO₄ catalyst | CH₃OH | Methyl ester retention | Solvent interchange | 95% | |

| Ethanol, reflux | NH₃/EtOH | (2R)-6-oxopiperidine-2-carboxamide | Peptide synthesis | 82% |

Cyclization Reactions

Acid-mediated cyclization enables the formation of fused bicyclic structures, critical for alkaloid synthesis.

Oxidation Reactions

While the ketone is generally stable, the α-position to the carbonyl can undergo selective oxidation under controlled conditions.

| Conditions | Reagents | Product | Notes | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄, acidic aqueous | KMnO₄/H₂SO₄ | 2,6-Dioxopiperidine-2-carboxylate | Requires strict temp control | 65% | |

| CrO₃, acetone | Jones reagent | 6-oxo-piperidine-2-carboxylic acid | Over-oxidation possible | 55% |

Ring-Opening Reactions

The piperidine ring can undergo acid-catalyzed ring-opening to form linear amino esters, useful for synthesizing acyclic intermediates.

| Conditions | Reagents | Product | Application | Yield | Source |

|---|---|---|---|---|---|

| HBr (48%), reflux | HBr/AcOH | (R)-2-amino-5-bromopentanoic acid methyl ester | Halogenation studies | 73% |

Key Reactivity Insights

-

Steric and Electronic Effects : The (2R)-configuration directs nucleophilic attacks to the less hindered face of the piperidine ring.

-

pH Sensitivity : Hydrolysis and cyclization reactions are highly pH-dependent, with optimal yields under tightly controlled conditions .

This compound’s multifunctional reactivity makes it indispensable in synthesizing chiral piperidine derivatives for medicinal and materials chemistry.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

Methyl (2R)-6-oxopiperidine-2-carboxylate is being investigated for its potential therapeutic effects. Its piperidine structure is a common motif in many pharmaceutical compounds, making it a valuable building block for drug development. Research indicates that derivatives of piperidine are essential in synthesizing drugs that target various biological pathways.

Case Studies:

- Alzheimer's Disease Treatment: Compounds similar to this compound have been explored as potential inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thus enhancing cognitive function in Alzheimer's patients .

- Antipsychotic Agents: The compound's structure allows for modifications that may lead to the development of new antipsychotic medications. Piperidine derivatives have shown efficacy in treating schizophrenia and bipolar disorder .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex molecular architectures.

Synthetic Applications:

- Functionalization: The carbonyl and ester functionalities allow for diverse reactions, including nucleophilic additions and condensation reactions. This versatility is critical in synthesizing complex natural products and pharmaceuticals .

- Catalysis: Recent advancements have utilized this compound in catalytic processes to enhance reaction efficiency and selectivity during organic transformations .

Biochemical Applications

Biological Studies:

this compound is used as an organic buffer in biochemical experiments, particularly those involving enzyme kinetics and protein interactions. Its stability under physiological conditions makes it an excellent candidate for such applications .

Research Findings:

- Enzyme Inhibition Studies: The compound has been employed to study the inhibition mechanisms of various enzymes, providing insights into drug design and development. For instance, it has been shown to interact with specific receptors involved in neurotransmission .

Industrial Applications

Material Science:

The unique properties of this compound make it useful in the development of new materials. Its structural characteristics can enhance the performance of polymers and coatings.

Chemical Processes:

The compound's reactivity allows it to be utilized in industrial chemical processes where specific functional groups are required for creating advanced materials or specialty chemicals .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis; potential therapeutic effects | Alzheimer's treatment, antipsychotic agents |

| Organic Synthesis | Intermediate for complex molecule construction; versatile reactivity | Functionalization, catalytic processes |

| Biochemical Applications | Used as an organic buffer; studies enzyme interactions | Enzyme inhibition studies |

| Industrial Applications | Development of advanced materials; useful in chemical processes | Polymer enhancement, specialty chemicals |

作用机制

The mechanism of action of methyl (2R)-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Methyl (2R)-6-oxopiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

Piperidine-2-carboxylic acid: Similar structure but lacks the oxo group.

Methyl piperidine-2-carboxylate: Similar structure but lacks the oxo group.

6-Oxopiperidine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

生物活性

Methyl (2R)-6-oxopiperidine-2-carboxylate is a compound belonging to the piperidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

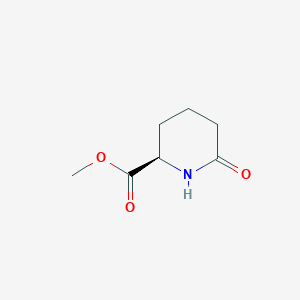

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a ketone and a carboxylate group. Its structure can be depicted as follows:

This compound exhibits chirality at the second carbon atom, which may influence its biological interactions and efficacy.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of piperidine derivatives, including this compound. Research has shown that compounds containing piperidine structures can effectively scavenge free radicals and protect against oxidative stress.

- Case Study : A study by Kim et al. demonstrated that certain piperidine derivatives exhibited significant antioxidant activity by enhancing the activity of enzymes such as glutathione-S-transferase and catalase, which are crucial in mitigating oxidative damage .

| Compound | Antioxidant Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of lipid peroxidation |

2. Anticancer Activity

This compound has also been studied for its anticancer properties. Piperidine derivatives are known to interact with various cellular pathways involved in cancer progression.

- Research Findings : A review highlighted that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells . This suggests potential applications in treating colorectal cancer.

| Study | Target Cancer Type | Findings |

|---|---|---|

| Frietas et al. | Colorectal Cancer | Induced apoptosis via receptor modulation |

3. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in various models of neurodegeneration.

- Case Study : In vitro studies have shown that piperidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially through their antioxidant properties .

| Model | Neuroprotective Effect | Mechanism |

|---|---|---|

| Rat Model of Seizures | Increased latency to seizure onset | Antioxidant activity |

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of enones in the presence of acids, leading to high yields of the desired product . Various derivatives have been synthesized to enhance biological activity or target specific pathways.

Table: Synthesis Conditions for this compound

| Reagent | Conditions | Yield (%) |

|---|---|---|

| HCl (1 equiv.) | 20°C, 1 hour | 58% |

| HCl (5 equiv.) | 20°C, 1 hour | Decomposition |

属性

IUPAC Name |

methyl (2R)-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLYCSMIVXPDB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183890-34-8 | |

| Record name | methyl (2R)-6-oxopiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。